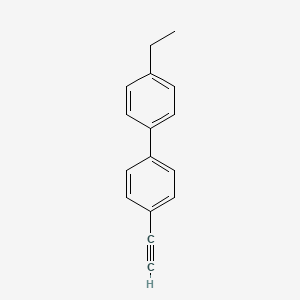

4-Ethyl-4'-ethynyl-1,1'-biphenyl

描述

Overview of Biphenyl (B1667301) Core Structures in Organic Chemistry

The foundational component of these derivatives is the biphenyl structure, which consists of two phenyl rings linked by a single carbon-carbon bond. wikipedia.orgnih.gov Biphenyl itself is an aromatic hydrocarbon that forms colorless crystals and occurs naturally in coal tar, crude oil, and natural gas. wikipedia.orgnih.govvedantu.com While soluble in organic solvents, it is insoluble in water. wikipedia.org

A key feature of the biphenyl core is its conformation. The two phenyl rings are generally not in the same plane; instead, they are twisted relative to each other due to steric hindrance between the ortho-hydrogen atoms. libretexts.org This non-planar, twisted conformation is a critical aspect of its stereochemistry. libretexts.org The biphenyl unit serves as a common starting material for a variety of organic compounds, including those used as emulsifiers, optical brighteners, and crop protection products. wikipedia.orgvedantu.com Its structural rigidity and ability to participate in π-stacking interactions make it a fundamental building block in supramolecular chemistry and the design of functional materials.

Significance of Ethynyl (B1212043) and Ethyl Substituents in Molecular Design

The properties of the biphenyl core can be dramatically altered by the addition of various functional groups. In the case of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, the ethyl and ethynyl substituents play crucial roles in defining its chemical character and potential applications.

The ethynyl group (-C≡CH) is particularly significant. Its rigid, linear geometry helps to extend the π-conjugated system of the biphenyl core, which can influence the molecule's electronic and optical properties. mdpi.com This terminal alkyne functionality is also a versatile chemical handle, allowing the molecule to participate in a variety of coupling reactions, such as the Sonogashira coupling, to build larger, more complex molecular architectures. acs.org The ethynyl group can also be involved in reactions like oxidation and reduction.

The ethyl group (-CH₂CH₃) , an alkyl substituent, primarily influences the physical properties of the molecule. fiveable.me Its presence can affect solubility, melting point, and boiling point. In the context of liquid crystals, alkyl chains like the ethyl group are crucial for modulating the mesophase behavior and transition temperatures. rsc.org By specifying the location of the ethyl substituent, its impact on the molecule's structure and reactivity can be precisely determined. fiveable.me

Contextualization within π-Conjugated Systems and Molecular Scaffolding

The combination of the biphenyl core and the ethynyl substituent in this compound places it firmly within the category of π-conjugated systems. mdpi.com These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. This delocalization is the source of the unique electronic properties of these compounds, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.commdpi.com

The structure of this compound makes it an excellent example of a molecular scaffold. Its well-defined geometry and reactive ethynyl group allow it to serve as a foundational piece for constructing larger, functional superstructures. For instance, it can be used in the synthesis of push-pull systems, where electron-donating and electron-accepting groups are placed at opposite ends of the conjugated system to create materials with large nonlinear optical responses or specific emission characteristics. tandfonline.com The versatility of aryl-ethynyl biphenyl derivatives in synthetic chemistry underscores their importance as building blocks for a new generation of functional organic materials. acs.orgresearchgate.net

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 477587-89-6 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₆H₁₄ | nih.govoakwoodchemical.com |

| Molecular Weight | 206.28 g/mol | nih.govoakwoodchemical.com |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Physical Form | Solid or Semi-solid or liquid or lump | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Sealed in dry | sigmaaldrich.com |

Properties of Related Biphenyl Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Source |

|---|---|---|---|---|

| Biphenyl | C₁₂H₁₀ | 154.21 g/mol | 92-52-4 | wikipedia.orgnih.gov |

| 4-Ethynyl-1,1'-biphenyl | C₁₄H₁₀ | 178.23 g/mol | 29079-00-3 | chemicalbook.comnih.govcymitquimica.com |

| 4-Ethylbiphenyl | C₁₄H₁₄ | 182.26 g/mol | 5707-44-8 | nih.gov |

| 4-Ethyl-[1,1'-biphenyl]-4'-carbonitrile | C₁₅H₁₃N | 207.276 g/mol | 58743-75-2 | synquestlabs.com |

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCBMOAZJXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677321 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477587-89-6 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Ethyl 4 Ethynyl 1,1 Biphenyl

Precursor Synthesis and Functional Group Interconversion

The initial stages of synthesizing 4-Ethyl-4'-ethynyl-1,1'-biphenyl focus on constructing the biphenyl (B1667301) scaffold and installing the necessary functional groups that will later be converted to the target ethyl and ethynyl (B1212043) moieties. organic-chemistry.orgorganic-chemistry.org This often involves the synthesis of halogenated biphenyl intermediates, which serve as versatile handles for subsequent reactions.

Synthesis of Halogenated Biphenyl Intermediates

The creation of a biphenyl structure is a fundamental step and can be achieved through various cross-coupling methods, such as the Suzuki-Miyaura or Stille coupling reactions. researchgate.netnih.gov These reactions typically involve the coupling of an aryl halide with an arylboronic acid (Suzuki-Miyaura) or an organotin compound (Stille) in the presence of a palladium catalyst. researchgate.netnih.gov For instance, a common strategy would be to couple a substituted phenylboronic acid with a differently substituted aryl halide to form the biphenyl core. The choice of halogens (e.g., iodine, bromine) is crucial as their differing reactivities can be exploited for selective, sequential reactions. wikipedia.org

Alkylation Approaches for Ethyl Group Incorporation

The ethyl group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains an ethyl group, such as 4-ethylphenylboronic acid, and couple it with a halogenated benzene (B151609) derivative. Alternatively, the ethyl group can be introduced onto the biphenyl scaffold through reactions like Friedel-Crafts alkylation. However, this method can sometimes lead to a mixture of products and may require careful optimization of reaction conditions to achieve the desired regioselectivity.

Cross-Coupling Reactions for Ethynyl Moiety Introduction

The introduction of the ethynyl group is a critical step and is most commonly achieved through a Sonogashira cross-coupling reaction. rsc.orgyoutube.comlibretexts.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.orgrsc.org

Sonogashira Coupling: Detailed Mechanisms and Catalytic Systems

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgyoutube.com The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. libretexts.org Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which is a more potent nucleophile. wikipedia.orgyoutube.com This copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst. libretexts.org

Palladium Catalysts: Selection and Optimization (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

The choice of the palladium catalyst is critical for the success of the Sonogashira coupling. rsc.org Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org While both are effective, PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling. libretexts.org The active Pd(0) species is generated in situ from the Pd(II) precursor. wikipedia.org Optimization of the catalyst loading is important to ensure efficient conversion while minimizing costs and potential side reactions.

| Catalyst | Common Name | Key Characteristics |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common Pd(0) catalyst, often used directly. |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) dichloride | A stable Pd(II) precatalyst that is reduced in situ. wikipedia.org |

Co-catalysts and Ligand Effects (e.g., CuI, triethylamine)

Copper(I) iodide (CuI) is the most common co-catalyst in Sonogashira reactions, as it facilitates the formation of the copper acetylide intermediate, thereby increasing the reaction rate. wikipedia.org However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). organic-chemistry.org To address this, copper-free Sonogashira protocols have been developed. rsc.org

The base, typically an amine like triethylamine (B128534), plays a dual role. It neutralizes the hydrogen halide byproduct formed during the reaction and can also act as the solvent. wikipedia.orgyoutube.com The choice of base and solvent can significantly impact the reaction's efficiency and yield.

| Compound | Role | Function |

| Copper(I) iodide (CuI) | Co-catalyst | Reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org |

| Triethylamine (Et₃N) | Base/Solvent | Neutralizes the hydrogen halide byproduct and can serve as the reaction medium. wikipedia.orgyoutube.com |

| Triphenylphosphine (PPh₃) | Ligand | Stabilizes the palladium catalyst. |

Role of Protecting Groups for Terminal Alkynes (e.g., Trimethylsilylacetylene)

In the synthesis of terminal alkynes, the acidic nature of the terminal C-H bond presents a significant challenge. ccspublishing.org.cn This proton can interfere with many organometallic reactions, acting as an acid rather than a nucleophile, which leads to undesired side reactions and reduced yields. To circumvent this, protecting groups are widely employed to temporarily mask the reactive terminal alkyne proton. gelest.com

Among the most common protecting groups for this purpose are trialkylsilyl groups, with trimethylsilyl (B98337) (TMS) being a prominent example. ccspublishing.org.cngelest.com Trimethylsilylacetylene is frequently used as a synthetic equivalent of acetylene. chemicalbook.com Its advantages include being a liquid, which is easier to handle than gaseous acetylene, and preventing the formation of homocoupled byproducts during cross-coupling reactions. chemicalbook.comwikipedia.org The silyl (B83357) group is introduced by treating the terminal alkyne with a silyl halide, often in the presence of a base. ccspublishing.org.cn The steric and electronic properties of the TMS group can also influence the regioselectivity of subsequent reactions. gelest.comnih.gov

The use of a protected alkyne like (trimethylsilyl)acetylene is crucial in Sonogashira coupling reactions with an aryl halide, such as a 4-ethyl-4'-halobiphenyl, to prevent self-coupling of the alkyne. wikipedia.orglibretexts.org Once the desired carbon-carbon bond is formed, the protecting group can be cleanly removed to reveal the terminal alkyne functionality. gelest.com

Alternative Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling for biphenyl core formation)

While the Sonogashira coupling is ideal for forming the C(sp²)-C(sp) bond, the construction of the core 1,1'-biphenyl structure is often achieved through other powerful cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most important and efficient methods for creating C(sp²)-C(sp²) bonds, making it perfectly suited for synthesizing unsymmetrical biaryl compounds. gre.ac.ukorgsyn.org

In the context of synthesizing this compound, the Suzuki-Miyaura reaction could be employed to couple an arylboronic acid or ester with an aryl halide. For instance, 4-ethylphenylboronic acid could be coupled with a 4-halo-1-ethynylbenzene (or its protected precursor) in the presence of a palladium catalyst and a base. gre.ac.ukchemrxiv.org Alternatively, and perhaps more strategically, one could couple 4-ethylphenylboronic acid with a 4-halobromobenzene, and then introduce the ethynyl group in a subsequent Sonogashira coupling step. This stepwise approach often provides better control and higher yields.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and esters. gre.ac.ukrsc.org The catalytic cycle typically involves a Pd(0) species, and common catalysts include palladium acetate (B1210297) with a phosphine (B1218219) ligand like triphenylphosphine. orgsyn.org

Dehydrohalogenation and Elimination Reactions

An alternative classical approach to forming triple bonds is through elimination reactions. Specifically, alkynes can be synthesized via a double dehydrohalogenation of a dihaloalkane. youtube.comlibretexts.org This method involves two sequential E2 (bimolecular elimination) reactions, each forming a pi bond, to ultimately generate the alkyne. libretexts.org

Conversion of Dibromovinyl Precursors to Ethynyl Derivatives

A common precursor for this type of reaction is a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.org For the synthesis of this compound, a hypothetical precursor could be 4-ethyl-4'-(1,2-dihalovinyl)-1,1'-biphenyl or, more directly, a vinylic halide. The conversion of an alkene to an alkyne can be achieved by first halogenating the alkene to form a vicinal dihalide, followed by the double dehydrohalogenation. libretexts.org

The reaction requires a very strong base to facilitate the elimination of two equivalents of hydrogen halide (HX). masterorganicchemistry.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective reagent for this transformation. libretexts.orgstackexchange.com The first elimination yields a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. youtube.com The acidity of the vinylic proton in the intermediate is higher than that of an alkyl proton, facilitating the second elimination step. stackexchange.com

Reaction Condition Optimization

Optimizing reaction conditions is a critical process in chemical synthesis to maximize yield, minimize reaction time, and reduce the formation of byproducts. ucla.edu For the synthesis of this compound, several parameters for the key cross-coupling steps (Suzuki-Miyaura and Sonogashira) would need to be fine-tuned. researchgate.netnih.gov

Key parameters for optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the phosphine ligand can dramatically affect reactivity. wikipedia.orgacs.org For Suzuki couplings, different ligands can be screened to find the optimal balance of reactivity and stability. gre.ac.uk

Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NEt₃, DBU) are crucial. researchgate.net In Sonogashira couplings, an amine base like triethylamine or diisopropylamine (B44863) is typically used. organic-chemistry.org

Solvent: The polarity and boiling point of the solvent (e.g., toluene (B28343), THF, DMF, 1,4-dioxane) can influence reaction rates and solubility of reagents. researchgate.netrsc.org

Temperature: Reaction temperature affects the rate of reaction. While some modern catalysts allow for room temperature couplings, others require heating to proceed efficiently. wikipedia.orgresearchgate.net

Copper Co-catalyst (for Sonogashira): The presence and source of the copper(I) co-catalyst (e.g., CuI) can significantly accelerate the Sonogashira reaction, although copper-free protocols have also been developed. libretexts.orgorganic-chemistry.org

Modern approaches to reaction optimization may involve data-driven methods like Bayesian optimization to more efficiently explore the multi-parameter space and identify the ideal conditions for a specific transformation. ucla.edunih.gov

Table 2: Key Parameters for Optimization in Cross-Coupling Reactions

| Parameter | Options | Rationale for Optimization |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd-XPhos-G3 | Catalyst activity and stability are crucial for yield. gre.ac.ukrsc.org |

| Ligand | PPh₃, XPhos, P(t-Bu)₃, dppf | Ligand choice influences the coordination sphere of palladium, affecting oxidative addition and reductive elimination steps. wikipedia.orgorgsyn.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NEt₃, Piperidine | The base activates the boronic acid (Suzuki) or deprotonates the alkyne (Sonogashira). libretexts.orgresearchgate.net |

| Solvent | Toluene, THF, DMF, Dioxane, Water | Solvent affects reagent solubility and reaction kinetics. rsc.orgresearchgate.net |

| Temperature | Room Temperature to Reflux | Balances reaction rate against potential side reactions and catalyst decomposition. wikipedia.orgresearchgate.net |

| Co-catalyst (Sonogashira) | CuI, None | Copper(I) facilitates the formation of the copper acetylide intermediate, increasing reaction rate. wikipedia.orglibretexts.org |

Solvent Systems and Reaction Atmospheres

The choice of solvent and reaction atmosphere is critical in the Sonogashira coupling to ensure the stability of the catalysts and prevent unwanted side reactions.

Solvent Systems: The Sonogashira reaction typically employs a mixture of a non-polar aprotic solvent and an amine. The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent. Common solvent systems for the synthesis of similar biphenyl compounds involve tetrahydrofuran (B95107) (THF) mixed with an amine like triethylamine or diisopropylamine. For instance, in related Sonogashira couplings, a mixture of THF and DMA (N,N-dimethylacetamide) in a 9:1 ratio has been utilized. rsc.org In some procedures, γ-valerolactone-based ionic liquids have been explored as alternative green solvents for the coupling of aryl iodides with acetylenes, demonstrating good to excellent yields. beilstein-journals.org The selection of the solvent system can influence reaction rates and the solubility of the reactants and the product.

Reaction Atmospheres: To prevent the oxidative degradation of the palladium(0) catalyst and the homocoupling of the terminal alkyne, the Sonogashira reaction is almost invariably carried out under an inert atmosphere. orgsyn.org This is typically achieved by purging the reaction vessel with an inert gas, such as argon or nitrogen, and maintaining a positive pressure of the gas throughout the reaction. orgsyn.org For instance, in the synthesis of a related dimethylbiphenyl compound, the reaction was conducted under a nitrogen atmosphere. orgsyn.org The exclusion of oxygen is a crucial parameter for achieving high yields and purity of the desired cross-coupled product.

Temperature and Pressure Control

The temperature and pressure of the reaction are key parameters that are carefully controlled to optimize the reaction rate and minimize the formation of byproducts.

Temperature: Sonogashira coupling reactions can often be conducted at or near room temperature, a significant advantage of this method. libretexts.org However, for less reactive substrates, moderate heating is often necessary to drive the reaction to completion. For example, in flow chemistry systems for Sonogashira couplings, temperatures are often maintained around 80 °C. rsc.org In other instances of related biphenyl syntheses, reflux temperatures of the solvent system are employed, which can be around 75 °C for a THF-DMA mixture. rsc.org The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the decomposition of the catalyst and reactants.

Pressure: Most Sonogashira reactions are carried out at atmospheric pressure in standard laboratory glassware. The use of a positive pressure of an inert gas is primarily to maintain an inert atmosphere rather than to influence the reaction equilibrium. However, in specialized applications like continuous-flow synthesis, the pressure might be controlled. For instance, in the synthesis of other biphenyls using supercritical carbon dioxide as a solvent component, pressures of up to 200 bar have been applied. libretexts.org For the standard laboratory synthesis of this compound, the reaction is typically conducted at atmospheric pressure.

Purity Enhancement through Chromatographic Purification and Recrystallization

After the reaction is complete, a multi-step purification process is essential to isolate the this compound from unreacted starting materials, catalysts, and byproducts.

Chromatographic Purification: The primary method for the purification of the crude reaction mixture is column chromatography. Flash column chromatography using silica (B1680970) gel is a widely used technique. The choice of the eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or ether. For a similar compound, 4-(phenylethynyl)toluene, a mixture of hexane, ether, and acetone (B3395972) in a 30:1:2 ratio was used as the eluent for column chromatography. rsc.org The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Advanced Chemical Transformations and Reactivity Studies

Reactions of the Ethynyl (B1212043) Group

The terminal ethynyl group is the most reactive site in the molecule for a variety of addition and coupling reactions. Its electron-rich triple bond and acidic terminal proton are key to its chemical versatility.

Oxidation Reactions to Carbonyl Compounds

The ethynyl group of biphenyl (B1667301) compounds is susceptible to oxidation, leading to the formation of carbonyl compounds. nih.gov Metabolic studies on the closely related compound, 4-ethynylbiphenyl, have shown that the ethynyl group undergoes extensive oxidation. nih.gov In vivo, this oxidation is a primary metabolic pathway, with no metabolites containing the intact ethynyl group being detected. nih.gov The major product of this biotransformation is biphenyl-4-ylacetic acid, indicating a comprehensive oxidation of the C≡CH group to a -CH₂COOH group. nih.govnih.gov This process is dependent on NADPH and is catalyzed by microsomal enzymes. nih.gov In laboratory settings, similar transformations can be achieved using various oxidizing agents. The hydration of the alkyne, often catalyzed by mercury salts or other transition metals, would yield an enol intermediate that tautomerizes to the corresponding ketone, 4-acetyl-4'-ethyl-1,1'-biphenyl. More forceful oxidation, for instance with ozone or potassium permanganate, can cleave the triple bond or oxidize it to a carboxylic acid.

Reduction Reactions to Alkenes and Alkanes

The ethynyl triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Metabolic studies of 4-ethynylbiphenyl have demonstrated that under certain anaerobic conditions, it can be reduced to form small amounts of 4-vinylbiphenyl, the corresponding alkene. nih.gov In synthetic chemistry, this partial reduction is typically achieved with high stereoselectivity using specific catalysts. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to yield Z-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), result in anti-addition of hydrogen to form E-alkenes. Complete reduction of the ethynyl group to an ethyl group, yielding 4,4'-diethyl-1,1'-biphenyl, can be readily accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

"Click Chemistry" Applications: Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The terminal alkyne functionality makes 4-Ethyl-4'-ethynyl-1,1'-biphenyl an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne, which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nd.edu This reaction is known for its reliability and specificity. nd.edu As a terminal alkyne, this compound can react with any azide-functionalized molecule (R-N₃) in the presence of a copper(I) catalyst to covalently link the biphenyl unit to the other molecule via a triazole bridge. chemscene.com This powerful bond-forming process is central to bioconjugation, drug discovery, and materials science. nd.eduprecisepeg.com Another important cycloaddition is the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is thus highly valuable for in vivo applications. precisepeg.com

Metal-Mediated Coupling Reactions for Extended π-Systems

The terminal alkyne serves as a key functional group for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. thieme-connect.demdpi-res.com These reactions are fundamental for the synthesis of extended π-conjugated systems, which are of great interest for applications in molecular electronics and organic light-emitting diodes (OLEDs). The Sonogashira coupling is a particularly powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com In this context, this compound can react with an aryl halide (e.g., 4-iodotoluene) to create a longer, rigid, and highly conjugated molecular wire. The compound itself is considered a valuable reagent for the alkynylation of various heterocyclic compounds. chemicalbook.com

Table 1: Summary of Reactions Involving the Ethynyl Group

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Microsomal enzymes/NADPH nih.govnih.gov | Carboxylic Acid (Aryl Acetic Acid) |

| Reduction (Partial) | Anaerobic metabolism nih.gov, Lindlar's Catalyst | Alkene (Vinyl Biphenyl) |

| Reduction (Complete) | Pd/C, H₂ | Alkane (Diethyl Biphenyl) |

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃), Cu(I) catalyst nd.educhemscene.com | 1,2,3-Triazole |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst mdpi.com | Extended π-System |

Reactions of the Biphenyl Core

The biphenyl core consists of two phenyl rings linked by a single bond. The reactivity of this aromatic system towards electrophilic substitution is influenced by the attached functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the biphenyl core. youtube.com In this compound, the two rings are electronically distinct. The ring bearing the ethyl group is activated towards EAS, while the ring with the ethynylphenyl group is comparatively deactivated. The ethyl group is an ortho-, para-directing activator due to hyperconjugation and its weak inductive electron-donating effect. Therefore, electrophiles will preferentially attack the ethyl-substituted ring. youtube.com Given that the para position is already occupied by the other phenyl ring, substitution is directed to the two equivalent ortho positions (positions 3' and 5'). Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (e.g., CH₃Cl/AlCl₃), and acylation (e.g., CH₃COCl/AlCl₃), all of which would primarily yield the 3'-substituted product. The substitution occurs on the activated ring because the carbocation intermediate (the sigma complex) is better stabilized by the electron-donating ethyl group. youtube.com

Functionalization of Biphenyl Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. tcichemicals.com The properties of COFs are largely determined by the geometry and functionality of their constituent building blocks, often referred to as linkers. Biphenyl-based linkers are frequently employed due to their rigidity and linear geometry.

While direct studies on the incorporation of this compound into COFs are not extensively documented, the principles of COF synthesis and functionalization using structurally similar linkers provide a clear indication of its potential. The ethynyl group is particularly valuable for post-synthetic modification of COFs. semanticscholar.orgresearchgate.net For instance, a COF could be constructed using a bifunctional linker that can react with the ethynyl group of this compound, thereby introducing the ethyl-biphenyl moiety as a pendant group.

Alternatively, and more commonly, ethynyl-functionalized linkers are used to build the COF framework itself. A related compound, 4,4'-diethynyl-1,1'-biphenyl, is a known rigid linear biphenyl ligand used in the synthesis of COFs. ossila.com This di-functional linker can undergo reactions like Sonogashira cross-coupling to form porous polymeric networks. ossila.com By analogy, this compound could be utilized as a monofunctional terminating agent in the synthesis of COFs to control the growth or to functionalize the surface of the framework. The ethyl group would be expected to enhance the solubility of the resulting materials in organic solvents.

The general strategy for functionalizing COFs with alkynes involves click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and orthogonal to many other functional groups. alfa-chemistry.com This allows for the precise installation of various functionalities onto the COF structure.

Table 1: Potential Reactions for Incorporating this compound in COF Functionalization

| Reaction Type | Reactants | Potential Outcome | Reference |

| Sonogashira Coupling | This compound, Aryl halide-functionalized COF | Covalent attachment of the ethyl-biphenyl moiety to the COF framework. | ossila.com |

| Click Chemistry (CuAAC) | This compound, Azide-functionalized COF | Formation of a triazole linkage, covalently attaching the ethyl-biphenyl moiety. | alfa-chemistry.com |

Intramolecular and Intermolecular Reactions

The presence of the reactive ethynyl group and the sterically influential biphenyl core in this compound predisposes it to a range of intramolecular and intermolecular reactions.

Intramolecular Cyclization Processes

The ethynyl group in proximity to the biphenyl system can participate in intramolecular cyclization reactions, leading to the formation of new polycyclic aromatic systems. While specific studies on this compound are limited, research on related ethynylbiphenyl derivatives demonstrates the feasibility of such transformations. For example, the iodine monochloride-induced intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones results in the formation of spiroconjugated molecules. nih.govepa.gov This type of reaction, where an electrophile activates the alkyne to attack the adjacent phenyl ring, could potentially be applied to derivatives of this compound.

The cyclization of substituted biphenyls is a powerful strategy in the synthesis of complex molecules and has been explored for the creation of novel drug-like scaffolds. researchgate.netnih.gov The conditions for such cyclizations, including the choice of catalyst and solvent, would be critical in directing the regioselectivity of the ring closure.

Table 2: Representative Intramolecular Cyclization Reactions of Ethynyl-Aryl Compounds

| Reaction Type | Substrate Type | Product Type | Key Features | Reference |

| Electrophilic Cyclization | 1-(Biphenyl-2-yl)alkynones | Spiroconjugated diones | ICl-induced, ipso-cyclization | nih.govepa.gov |

| Radical Cyclization | Ethynylarenes | Polycyclic aromatic systems | Often initiated by light or a radical initiator | Not found |

| Transition-Metal Catalyzed Cyclization | o-Iodoethynylenebenzene | Cyclic trimers and tetramers | Sonogashira coupling conditions at high dilution | nih.gov |

Self-Assembly and Aggregation Phenomena

The self-assembly and aggregation behavior of biphenyl derivatives are of great interest for the development of new materials with tailored optical and electronic properties. Substituted biphenyls are known to exhibit conformational chirality due to restricted rotation around the biphenyl single bond, a phenomenon known as atropisomerism. libretexts.org The ethyl and ethynyl substituents in this compound would influence the energy barrier to this rotation.

The aggregation of similar biphenyl-containing molecules can lead to phenomena such as aggregation-induced emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents. rsc.orgresearchgate.netsigmaaldrich.com This effect is often attributed to the restriction of intramolecular rotations in the aggregated state. For instance, luminogens with multiple tetraphenylethene units attached to a biphenyl core have been shown to self-assemble into crystalline microfibers with high fluorescence efficiency. rsc.org

While specific data on the self-assembly of this compound is not available, its structure suggests a propensity for π-π stacking interactions between the biphenyl cores, leading to ordered aggregates. The interplay between the hydrophobic ethyl group and the more polarizable ethynyl group could lead to complex self-assembly behaviors, potentially forming nanofibers, vesicles, or other supramolecular structures in appropriate solvent systems. rsc.org The study of such phenomena is crucial for applications in organic electronics and sensor technology.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the properties of molecules and materials.

Prediction of Electronic Properties (e.g., HOMO/LUMO Levels)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and its behavior in electronic devices. The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of the material.

For π-conjugated molecules like 4-Ethyl-4'-ethynyl-1,1'-biphenyl, DFT calculations are instrumental in predicting these energy levels. chemmethod.com Theoretical investigations on similar biphenyl (B1667301) derivatives have demonstrated that the introduction of different substituent groups can significantly tune the HOMO and LUMO energy levels. chemmethod.com While specific DFT studies on this compound are not extensively reported in the literature, calculations on analogous systems provide a general understanding. For instance, the ethyl group at the 4-position is an electron-donating group, which would be expected to raise the HOMO energy level. Conversely, the ethynyl (B1212043) group at the 4'-position has electron-withdrawing characteristics, which would tend to lower the LUMO energy level. This combination of substituents is anticipated to result in a relatively small HOMO-LUMO gap, a desirable feature for applications in organic semiconductors.

A hypothetical DFT study on this compound would likely employ a functional such as B3LYP with a suitable basis set like 6-31G(d) to optimize the molecular geometry and calculate the electronic properties. chemmethod.com The results of such a study would be crucial for designing new materials with tailored electronic characteristics for use in organic solar cells and other electronic devices. chemmethod.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap | 3.00 |

Note: The values in this table are hypothetical and are presented for illustrative purposes, based on general principles of substituent effects on biphenyl derivatives. Actual values would require specific DFT calculations for this compound.

Modeling of Charge Transport Properties

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. DFT can be used to model key parameters that govern charge transport, such as reorganization energy and electronic coupling between adjacent molecules. The reorganization energy is the energy required for a molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility.

Elucidation of Reaction Mechanisms and Pathways

DFT is also a valuable tool for studying the mechanisms of chemical reactions. For a molecule like this compound, DFT could be used to investigate its reactivity in various chemical transformations. For example, the ethynyl group is a versatile functional group that can participate in a variety of reactions, including click chemistry, polymerization, and coupling reactions. DFT calculations can help to elucidate the reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies are essential for the rational design of synthetic routes to new materials based on this biphenyl scaffold.

Molecular Dynamics Simulations

Analysis of Molecular Conformation and Flexibility

The conformation and flexibility of a molecule play a significant role in determining its physical and chemical properties. For this compound, a key conformational feature is the torsional angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the ethyl and ethynyl substituents. MD simulations can be used to explore the potential energy surface associated with this torsional motion and to determine the most stable conformations.

A study on substituted biphenyls highlighted the importance of using appropriate levels of theory, including large basis sets and corrections for dispersion interactions, to accurately predict torsional barriers. rsc.org MD simulations of this compound could provide insights into its conformational dynamics in different environments, such as in solution or in the solid state. This information is crucial for understanding how the molecule packs in the solid state, which in turn affects its charge transport properties.

Comparative Analysis with Structural Analogues

The geometry of biphenyl compounds is primarily dictated by a delicate balance between two opposing factors: steric hindrance and electronic conjugation. In its ground state, the parent biphenyl molecule is not planar, exhibiting a torsional (dihedral) angle of approximately 44.4° between the two phenyl rings in the gas phase. wikipedia.org This twisted conformation arises from the steric repulsion between the ortho-hydrogen atoms on adjacent rings. libretexts.orgutah.edu This repulsion must be balanced against the stabilizing effect of π-conjugation across the central C-C bond, which favors a planar structure.

The introduction of substituents at the para-positions, as in this compound, influences the electronic landscape but has a minimal direct impact on the rotational barrier around the central biphenyl bond. However, a comparative analysis with ortho-substituted analogues reveals the dramatic role of steric effects. The size of ortho-substituents is a critical determinant of the rotational energy barrier and the equilibrium dihedral angle. rsc.orgwikipedia.org

Computational studies on various substituted biphenyls have shown that increasing the steric bulk of ortho-substituents significantly raises the energy barrier for rotation. libretexts.orgrsc.org For instance, the barrier to rotation in biphenyls with a single ortho-substituent can range up to 15.4 kcal/mol. researchgate.net When both ortho positions are substituted, this barrier can become high enough to allow for the isolation of conformational isomers, known as atropisomers, at room temperature. libretexts.org The ethyl group, while not in an ortho position in the target molecule, has a specific steric requirement that influences crystal packing and intermolecular interactions. The ethynyl group, being linear, imposes less steric demand.

The electronic effects of the ethyl and ethynyl substituents are also significant. The ethyl group is a weak electron-donating group through an inductive effect. In contrast, the ethynyl group can act as a weak electron-withdrawing group due to the sp-hybridization of its carbon atoms. These electronic perturbations modify the electron density distribution across the biphenyl system, affecting properties such as the molecular dipole moment and reactivity.

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Equilibrium Dihedral Angle (°) |

|---|---|---|---|

| Biphenyl | None | ~2.0 | ~44 |

| 2-Methylbiphenyl | ortho-Methyl | ~10-12 | ~58 |

| 2,2'-Dimethylbiphenyl | ortho, ortho'-Dimethyl | 17.4 - 19 | ~70 |

| 2,2'-Dichlorobiphenyl | ortho, ortho'-Dichloro | ~16-18 | ~70 |

Note: Data are representative values from computational studies and may vary based on the level of theory and basis set used. The table illustrates the principle of increasing rotational barriers with ortho-substitution.

Fluorination is a common strategy in materials science and medicinal chemistry to modulate molecular properties without significantly altering steric profiles, as fluorine is comparable in size to a hydrogen atom. researchgate.net However, its high electronegativity can drastically alter the electronic characteristics of a molecule, including its dipole moment, which in turn affects solubility, crystal packing, and intermolecular interactions. researchgate.netacs.org

Dipole Moments: Introducing fluorine atoms onto the biphenyl scaffold of a structural analogue of this compound would significantly increase the magnitude of the molecular dipole moment. The precise effect depends on the position and number of fluorine atoms. Computational models show that strategic fluorination can lead to substantial changes in the electrostatic potential surface of the molecule. For example, fluorination of aromatic rings is known to create regions of negative electrostatic potential, which can engage in specific non-covalent interactions. researchgate.net In liquid crystal research, multi-fluorinated biphenyls are used to tune dielectric anisotropy, a property directly related to the molecular dipole moment. nih.gov

Solubility: The effect of fluorination on solubility is complex. While increased polarity from a larger dipole moment might suggest enhanced solubility in polar solvents, highly fluorinated organic molecules often exhibit reduced solubility in both polar (e.g., water) and non-polar hydrocarbon solvents, a phenomenon leading to the concept of fluorous phases. Biphenyl itself is insoluble in water but soluble in organic solvents like toluene (B28343) and benzene (B151609). wikipedia.orgchemicalbook.comwikipedia.org Polychlorinated biphenyls (PCBs), which are structurally related, show decreasing aqueous solubility with an increasing number of chlorine atoms. sfu.cabrownandcaldwell.com A similar trend is expected with fluorination. The introduction of fluorine can enhance the stability of the crystal lattice, making it more difficult for solvent molecules to overcome the lattice energy. However, fluorination has been shown to improve the wettability and self-assembly properties of some liquid crystal molecules by reducing their surface energy. nih.gov

| Property | Biphenyl | Hypothetical 2,2',6,6'-Tetrafluorobiphenyl |

|---|---|---|

| Calculated Dipole Moment (Debye) | 0 D | > 2.5 D (estimated) |

| Aqueous Solubility | Very Low (~7 mg/L) | Expected to be lower |

| Solubility in Organic Solvents (e.g., Toluene) | Soluble | Potentially reduced |

| Intermolecular Forces | van der Waals, π-π stacking | Dipole-dipole, C-F···H interactions, potential for halogen bonding |

Note: The values for the fluorinated analogue are illustrative estimates based on general principles of fluorination effects on aromatic systems.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The biphenyl (B1667301) unit within 4-ethyl-4'-ethynyl-1,1'-biphenyl provides a robust, conjugated system that is a common feature in many organic electronic and optoelectronic materials. This structural motif facilitates the delocalization of π-electrons, a key requirement for charge transport and light-emitting processes in organic devices.

Organic Semiconductors

While direct studies on this compound as a standalone organic semiconductor are not extensively documented, its constituent parts—the biphenyl core and the ethynyl (B1212043) group—are fundamental to the design of semiconducting organic polymers. The biphenyl structure offers good charge carrier mobility and environmental stability. The ethynyl group is particularly valuable for creating extended conjugated systems through polymerization reactions, such as Sonogashira cross-coupling. This allows for the synthesis of conjugated polymers where the biphenyl units are linked, forming a backbone for efficient charge transport. For instance, the related compound 4,4'-diethynyl-1,1'-biphenyl is used to create conjugated porous networks, demonstrating the utility of the ethynyl-biphenyl structure in forming semiconducting materials. nih.gov

Liquid Crystalline Materials

The elongated and rigid nature of the biphenyl core is a classic design element for molecules that exhibit liquid crystalline phases. colorado.edu The introduction of terminal groups, such as the ethyl and ethynyl substituents in this compound, is a common strategy to influence the type of mesophase and the temperature range over which it is stable.

Table 1: Phase Transition Behavior of Related Biphenyl Liquid Crystals

| Compound Name | Phase Transitions (°C) | Reference |

|---|---|---|

| 4'-(Octylamino)-[1,1'-biphenyl]-4-carbonitrile | Cr 108 N 126 I | tandfonline.com |

| 4'-(Dioctylamino)-[1,1'-biphenyl]-4-carbonitrile | Cr 98 I | tandfonline.com |

Note: This table shows data for structurally related compounds to illustrate the liquid crystalline potential of the biphenyl core. Cr = Crystalline, N = Nematic, I = Isotropic.

Organic Light-Emitting Diodes (OLEDs)

The biphenyl framework is a common component in materials used for Organic Light-Emitting Diodes (OLEDs), often serving as part of the emissive layer or host material. The conjugation of the biphenyl system allows for efficient electroluminescence. The synthesis of push-pull biphenyl and tolane derivatives has been explored for creating novel luminescent liquid crystals that could have applications in light-emitting devices. tandfonline.com These molecules are designed to emit visible light, and their luminescence can be tuned by modifying the donor and acceptor groups attached to the aromatic core. tandfonline.com Although direct application of this compound in OLEDs is not specified in available research, its structural similarity to known luminescent materials suggests its potential as a building block for new OLED materials.

Porous Materials: MOFs and COFs

The rigid, linear geometry of biphenyl-based molecules makes them ideal candidates for use as organic linkers or "struts" in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

As Organic Linkers/Struts in Metal-Organic Frameworks (MOFs)

In MOFs, organic linkers connect metal ions or clusters to form a crystalline, porous network. The length and functionality of the linker determine the pore size and chemical properties of the resulting framework. While this compound itself is not a conventional linker due to the terminal ethynyl group not being a typical coordinating group for MOF synthesis (which usually involves carboxylates or azoles), its carboxylated analogue, 4,4'-biphenyldicarboxylic acid (BPDC), is a widely used linker. MOFs constructed with BPDC have been shown to have large pores and high surface areas, which are beneficial for applications like supercapacitors. nih.gov For example, a nickel-based MOF using BPDC exhibited a high specific surface area and was synthesized for high-performance supercapacitors. nih.gov

Table 2: Properties of a MOF Synthesized with a Biphenyl-Based Linker

| MOF Name | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Application | Reference |

|---|---|---|---|---|---|---|

| Ni-BPDC-MOF | 4,4'-Biphenyldicarboxylic acid (BPDC) | Nickel (Ni) | 311.99 | 29.2 | Supercapacitors | nih.gov |

As Linkers in Covalent Organic Frameworks (COFs) for Specific Applications

COFs are crystalline porous polymers formed by the covalent bonding of organic building blocks. The ethynyl group on this compound makes it and its derivatives highly suitable for forming stable, conjugated COFs, often through reactions like Sonogashira cross-coupling.

The closely related compound, 4,4'-diethynyl-1,1'-biphenyl (DEBP), is a prime example of a linear, rigid linker used in COF synthesis. ossila.com Its use allows for the creation of porous polymers with extended π-conjugation. ossila.com For example, a microporous organic polymer created with DEBP linkers was developed for the selective sensing and capture of fluoride (B91410) ions, demonstrating turn-on blue emission in the presence of fluoride. ossila.com Another COF, synthesized from a metal-porphyrin complex and DEBP, served as an efficient catalyst for the cycloaddition of CO₂ to epoxides. ossila.com These examples underscore the utility of the diethynylbiphenyl scaffold in creating functional COFs for applications in sensing and catalysis. The asymmetric nature of this compound could potentially be exploited to create COFs with unique structural or electronic properties.

Table 3: Applications of COFs with a Diethynylbiphenyl Linker

| COF/Polymer Name | Linker | Key Feature/Application | Performance Highlight | Reference |

|---|---|---|---|---|

| DEBP-BMOP | 4,4'-Diethynyl-1,1'-biphenyl | Selective fluoride ion sensing | Turn-on blue emission, detection limit of 2.6 μM | ossila.com |

| PoP(MTPP) | 4,4'-Diethynyl-1,1'-biphenyl | Catalysis of CO₂ cycloaddition | High yield (90%) of cyclocarbonate | ossila.com |

Photoluminescent Probes and Sensing

While direct research on this compound as a photoluminescent probe is limited, the broader class of biphenylene (B1199973) ethynylene co-polymers demonstrates significant photoluminescence properties. ias.ac.inresearchgate.net The introduction of biphenylene fragments into polymer chains can shift the emission spectra, a principle that is key to designing fluorescent materials. ias.ac.inresearchgate.net For instance, studies on other biphenyl derivatives have shown that their fluorescence can be sensitive to the polarity of the solvent (fluorosolvatochromism) and can be quenched by electron-deficient molecules, suggesting potential as sensors for detecting substances like nitroaromatic explosives. mdpi.com Furthermore, porous organic polymers derived from the closely related linker 4,4'-diethynyl-1,1'-biphenyl have been successfully used to create sensors for fluoride ions, indicating that the aryl-ethynyl-biphenyl scaffold is highly effective for sensing applications.

Catalysis

The application of this compound in catalysis is an emerging area. While the compound itself is more commonly noted as a reagent in reactions like Sonogashira coupling, the biphenyl scaffold is integral to many catalytic systems. For example, porous organic polymers, which can be synthesized from biphenyl and ethynyl precursors, are being explored as robust supports for catalytic metal complexes. northwestern.edu Research on the metabolic fate of the related compound 4-ethynylbiphenyl shows that the ethynyl group is readily oxidized by liver enzymes, a process that is fundamental to understanding the interaction of such molecules in biological systems but distinct from their use as a catalyst. nih.govnih.gov The development of chiral biphenyl ligands is a significant area in asymmetric catalysis, highlighting the importance of the biphenyl structure in creating highly selective catalysts.

Gas Storage and Separation

The rigid and linear structure of this compound makes it an excellent candidate for constructing porous materials like Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs) for gas storage and separation. rsc.org Although specific studies using this exact molecule are not prevalent, research on analogous structures is extensive. POPs constructed from biphenylene subunits have demonstrated exceptionally high surface areas, which is a critical factor for gas storage. northwestern.edu Similarly, polymers synthesized from benzidine (B372746) (a biphenyl diamine derivative) have shown significant and reversible uptake of carbon dioxide at high pressures. nih.govmdpi.com The underlying principle is that the rigid linkers create permanent micropores within the material, allowing for the capture and release of gas molecules. rsc.orgcore.ac.uk

Molecular Wires and Switches

The extended π-conjugated system of this compound makes it a prime candidate for use in molecular electronics, where individual molecules can function as components of a circuit.

Design Principles for Electronic Coupling and Charge Transfer

The design of molecular wires is centered on facilitating efficient electron transport over nanometer-scale distances. The conductance of such wires often decreases exponentially with length. aps.org Aryl-ethynyl oligomers are a key class of molecular wires due to their rigid, linear structure and delocalized π-system, which promotes electronic coupling between the ends of the molecule. aps.orgaps.org The introduction of an ethynyl linker between aromatic units is a known strategy to tune the electronic and photophysical properties of π-conjugated systems. mdpi.com

In "push-pull" systems, electron-donating and electron-accepting groups are placed at opposite ends of a conjugated molecule to facilitate intramolecular charge transfer (ICT) upon photoexcitation. tandfonline.com While this compound is not a classic push-pull molecule, its electronic properties can be modulated by the ethyl group (a weak electron donor) and the polarizable ethynyl group. The electrical conductance and charge transport can also be controlled by stereoelectronic effects, such as twisting the angle between the two phenyl rings of the biphenyl unit, which alters the degree of π-conjugation and can switch the molecule between high and low conductance states. nih.gov

Aryl–Ethynyl Scaffolds in Molecular Recognition

The rigid and well-defined structure of aryl-ethynyl scaffolds is highly advantageous for applications in molecular recognition and supramolecular chemistry. The biphenyl unit provides a larger surface area for π-π stacking interactions compared to a single phenyl ring. The ethynyl group can act as a hydrogen bond acceptor, contributing to the specific binding of guest molecules.

While direct studies on this compound in this context are scarce, related research provides strong indicators of its potential. For example, the analogous compound 4-ethynyl-4'-propyl-1,1'-biphenyl (B1591791) has been identified as a potential ligand for biological targets, where its planar structure can interact with aromatic residues in enzyme active sites. Furthermore, larger macrocycles constructed from biphenol units, known as biphen[n]arenes, have shown excellent host-guest properties, forming inclusion complexes with a variety of guest molecules. semanticscholar.org This demonstrates the utility of the biphenyl scaffold in creating molecular containers and receptors.

Polymer Chemistry

The terminal ethynyl group of this compound is a versatile functional handle for polymerization, making it a valuable monomer for creating advanced polymers with interesting electronic and optical properties. The Sonogashira cross-coupling reaction is a primary method used to synthesize polymers from ethynyl-functionalized aromatic monomers. ias.ac.inwhiterose.ac.uk

Research on the polymerization of the closely related monomer 4,4'-diethynylbiphenyl (B1353978) has led to the creation of a series of biphenylene ethynylene co-polymers. ias.ac.inresearchgate.net These polymers are typically synthesized by reacting the diethynyl monomer with a diiodo-aromatic compound in the presence of a palladium/copper catalyst. ias.ac.in The resulting polymers possess a fully conjugated backbone, leading to desirable optical and electronic properties. bath.ac.uk The solubility and processing characteristics of these polymers can be tuned by introducing side chains, such as alkoxy groups, onto the aromatic rings of the co-monomer. ias.ac.in The table below summarizes the properties of several such polymers derived from 4,4'-diethynylbiphenyl, which serve as models for polymers that could be created using this compound.

| Polymer ID | Co-monomer | Number Average Molecular Weight (Mn) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| P1 | 1,4-bis(butyloxy)-2,5-diiodobenzene | 2100 | 412 | 450 |

| P2 | 1,4-bis(octyloxy)-2,5-diiodobenzene | 5260 | 412 | 450 |

Table based on data from the synthesis and optical properties of biphenylene ethynylene co-polymers. ias.ac.in

The data demonstrates that the rigid biphenylene ethynylene backbone leads to polymers with absorption and emission in the visible spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. whiterose.ac.uk The ethyl group on this compound would be expected to enhance solubility compared to the unsubstituted analog, potentially leading to polymers with improved processability.

Utilization as Monomers for Conjugated Polymers

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of organic electronics. The incorporation of this compound into polymer chains can impart desirable thermal, optical, and electronic properties. The biphenyl unit enhances the rigidity and thermal stability of the polymer backbone, while the ethynyl group provides a site for polymerization, often through coupling reactions like the Sonogashira coupling. The ethyl group, on the other hand, improves the solubility of the resulting polymers, a crucial factor for their processability into thin films for electronic devices.

While specific data on the homopolymer of this compound is not extensively documented in publicly available research, the properties of related conjugated polymers containing biphenyl and ethynylene units offer insights into its potential. For instance, the introduction of biphenylene fragments into poly(ethynylenephenylene)s has been shown to influence the optical properties, leading to a blue shift in the lowest energy absorption band. mdpi.com The synthesis of such polymers typically involves palladium-catalyzed cross-coupling reactions. mdpi.com

The table below summarizes the general synthetic approaches and potential properties of conjugated polymers derived from biphenyl ethynylene monomers.

| Polymerization Method | Key Reactants | Potential Polymer Properties | Representative Research |

| Sonogashira Coupling | Dihaloaromatic comonomer, this compound, Pd/Cu catalyst | High thermal stability, tunable optical absorption and emission, solution processability. | Synthesis of biphenylene ethynylene co-polymers mdpi.com |

| Horner-Wadsworth-Emmons Polycondensation | Dialdehyde and bisphosphonate derivatives of biphenyl ethynylene monomers | High molecular weight polymers, good film-forming properties. | Synthesis of poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s |

Preparation of Arylene–Ethynylene Macrocycles

Arylene–ethynylene macrocycles are a class of shape-persistent molecules with defined cavities and dimensions, making them attractive for applications in host-guest chemistry, molecular sensing, and as precursors to carbon nanostructures. The synthesis of these macrocycles often relies on the cyclization of linear oligomers or the statistical cyclooligomerization of monomers. acs.org

The use of this compound in the preparation of such macrocycles would result in structures with a repeating ethyl-substituted biphenyl unit linked by ethynylene bridges. The ethyl groups would likely enhance the solubility of these otherwise rigid macrocycles. The synthetic strategy to produce these macrocycles typically involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Research on related biphenyl-containing arylene–ethynylene macrocycles has demonstrated that the connectivity of the biphenyl units can prevent the macrocycle from achieving full planarity, which in turn affects their aggregation behavior and electronic properties. acs.org For example, the synthesis of C3h-symmetric cyclotri(ethynylene)(biphenyl-2,4′-diyl) has been achieved through both stepwise oligomerization-cyclization and statistical intermolecular cyclooligomerization. researchgate.net

The following table outlines common synthetic routes and characteristics of arylene–ethynylene macrocycles based on biphenyl precursors.

| Cyclization Method | Starting Materials | Key Characteristics of Macrocycles | Illustrative Research |

| Statistical Cyclooligomerization | Aryl halide ethynyl monomers (e.g., derivatives of this compound) | Mixture of cyclic oligomers (dimers, trimers, tetramers), requires separation. | Synthesis of biphenyl and terphenyl arylene–ethynylene macrocycles acs.org |

| Stepwise Oligomerization-Cyclization | Linear oligomers with reactive ends | A single, well-defined macrocycle product. | Preparation of C3h-symmetric cyclotri(ethynylene)(biphenyl-2,4′-diyl) researchgate.net |

| Precipitation-Driven Alkyne Metathesis | Diyne monomers | High yields of macrocycles in a single step. | Convenient synthesis of arylene ethynylene macrocycles researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data detailing chemical shifts (δ) and coupling constants (J) for 4-Ethyl-4'-ethynyl-1,1'-biphenyl are available in published literature.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies (ν) for the characteristic functional groups of this compound have not been reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While the molecular formula (C₁₆H₁₄) and the calculated exact mass (206.1096 u) are known, detailed experimental mass spectrometry data, including fragmentation patterns and high-resolution mass spectral analysis for this compound, are not available. nih.gov

UV-Vis and Fluorescence Spectroscopy

No studies detailing the UV-Vis absorption and fluorescence emission spectra, including absorption maxima (λabs), emission maxima (λem), and quantum yields, for this compound have been found.

There is no available research on the photoinduced electron transfer processes of this specific compound.

Cyclic Voltammetry for Frontier Orbital Levels

No published cyclic voltammetry data exists to determine the oxidation and reduction potentials or to estimate the HOMO and LUMO energy levels of this compound.

X-ray Crystallography for Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, extensive analysis of closely related analogs, particularly 4,4'-disubstituted biphenyls, provides significant insight into its expected solid-state structure. The crystallographic data of analogous compounds are crucial for predicting the molecular conformation, crystal packing, and intermolecular interactions that characterize this class of molecules.

A pertinent example is the crystal structure of 4,4'-diethynylbiphenyl (B1353978), which reveals key structural features likely to be shared with this compound. iucr.orgnih.govresearchgate.net In the solid state, substituted biphenyl (B1667301) systems are rarely planar due to steric hindrance between the ortho-hydrogens of the phenyl rings. The resulting torsion, or dihedral angle, between the planes of the two aromatic rings is a defining characteristic of their conformation.

In the case of 4,4'-diethynylbiphenyl, the asymmetric unit of the crystal lattice contains four unique molecules. iucr.orgnih.govresearchgate.net This phenomenon, where Z' > 1, indicates subtle differences in the conformation of chemically identical molecules due to varied local environments within the crystal. The dihedral angles between the phenyl rings in these four molecules are reported to be 24.07°, 42.41°, 42.59°, and 46.88°. iucr.orgnih.gov This range highlights the conformational flexibility of the biphenyl core, which is influenced by the balance of intramolecular steric strain and optimizing intermolecular packing forces. It is anticipated that this compound would exhibit a similar non-planar conformation with a dihedral angle within this typical range for 4,4'-disubstituted biphenyls.

The crystal packing of these molecules is predominantly governed by weak non-covalent interactions. For 4,4'-diethynylbiphenyl, the structure is stabilized by a network of weak C—H⋯π interactions. iucr.orgnih.govresearchgate.net These interactions involve hydrogen atoms from the phenyl rings of one molecule interacting with the electron-rich π-system of an adjacent molecule. Furthermore, even weaker C≡C—H⋯π contacts involving the terminal alkyne hydrogen are observed, contributing to the formation of a three-dimensional supramolecular network. iucr.orgnih.govresearchgate.net Given the presence of both phenyl rings and an ethynyl (B1212043) group, similar C—H⋯π interactions are expected to be the primary directing forces in the crystal packing of this compound. The ethyl substituent would also participate in weaker van der Waals interactions.

Based on these well-documented analogs, a predictive model for the crystallographic properties of this compound can be established.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Characteristic |

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or orthorhombic, which is common for such organic molecules. |

| Space Group | Centrosymmetric space groups (e.g., P2₁/c, C2/c, Pbca) are common for biphenyl derivatives. |

| Z' (Molecules per asymmetric unit) | Typically 1, but could be >1 as observed in 4,4'-diethynylbiphenyl, indicating conformational polymorphism. iucr.orgnih.govresearchgate.net |

| Dihedral Angle (Inter-ring) | Non-planar conformation is expected, with a dihedral angle likely in the range of 20° - 50°, similar to values seen in 4,4'-diethynylbiphenyl (24.07° to 46.88°). iucr.orgnih.gov |

| Key Intermolecular Interactions | The crystal packing is expected to be dominated by weak C—H⋯π interactions involving the aromatic rings and potentially C≡C—H⋯π interactions from the ethynyl group, creating a complex 3D network. iucr.orgnih.govresearchgate.net |

This structural elucidation, inferred from high-quality data on close chemical relatives, provides a robust hypothesis for the solid-state behavior of this compound, pending direct experimental verification through single-crystal X-ray diffraction.

常见问题

Q. How can environmental impact assessments guide safer research practices?

- Methodological Answer :

- Ecotoxicology : Test biodegradability (OECD 301) and aquatic toxicity (Daphnia magna assays) .

- Life-Cycle Analysis (LCA) : Compare waste footprints of synthetic routes (e.g., solvent use in Sonogashira vs. Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。